1-Methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine;hydrochloride
Description
1-Methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a 3-nitrophenoxyethyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3.ClH/c1-14-5-7-15(8-6-14)9-10-19-13-4-2-3-12(11-13)16(17)18;/h2-4,11H,5-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFYEKSVCRDDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine;hydrochloride involves several steps. One common method includes the reaction of 1-methylpiperazine with 3-nitrophenoxyethyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
1-Methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitrophenoxyethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine;hydrochloride can be compared with other piperazine derivatives, such as:
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share a similar piperazine core but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the nitrophenoxyethyl group in this compound makes it unique, as it imparts specific reactivity and potential biological effects that are distinct from other piperazine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
